6-Bromo-2-chloro-3-chloromethylquinoline
Overview
Description
6-Bromo-2-chloro-3-chloromethylquinoline: is a halogenated heterocyclic compound with the molecular formula C10H6BrCl2N and a molecular weight of 290.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-chloromethylquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 2-chloro-3-chloromethylquinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-3-chloromethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-2-chloro-3-chloromethylquinoline is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its halogenated structure makes it a versatile building block for creating diverse chemical libraries .
Biology: In biological research, this compound is used to study the effects of halogenated quinolines on cellular processes and enzyme activities . It serves as a probe for investigating the interactions of quinoline derivatives with biological targets .
Medicine: Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-chloromethylquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes . For example, its halogenated structure allows it to interact with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
- 7-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-3-ethylquinoline
Comparison: 6-Bromo-2-chloro-3-chloromethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Biological Activity
6-Bromo-2-chloro-3-chloromethylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_10H_7BrCl_2N
- Molecular Weight : 290.97 g/mol
This compound features multiple halogen substituents, which are known to influence its biological activity.
Antifungal Activity
Research indicates that derivatives of quinoline, including this compound, exhibit significant antifungal properties. A study evaluating various quinoline derivatives found that compounds with bromine and chlorine in specific positions showed enhanced fungitoxicity.
Minimal Inhibitory Concentrations (MIC)
The antifungal activity was assessed against several fungal strains, and the results are summarized in the table below:
Compound | Aspergillus niger | A. oryzae | Mucor circinelloides | Trichophyton mentagrophytes |
---|---|---|---|---|
This compound | 2 μg/ml | 1 μg/ml | 2 μg/ml | 0.5 μg/ml |
6-Bromo-3-chloro-8-nitroquinoline | 0.028 μg/ml | 0.024 μg/ml | 0.021 μg/ml | >3.5 μg/ml |
These findings suggest that this compound has comparable or superior antifungal activity relative to other tested compounds .
Antimicrobial Activity
Beyond antifungal properties, quinoline derivatives have been investigated for their broader antimicrobial effects. The compound has shown efficacy against several bacterial strains, including resistant strains of Mycobacterium tuberculosis, indicating potential as an antitubercular agent.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that various quinoline derivatives, including those similar to this compound, exhibited antimicrobial activity comparable to established standards like isoniazid .
- In Vivo Studies : Another investigation highlighted the compound's potential as a lead structure for developing new antimycobacterial agents, particularly against drug-resistant tuberculosis strains .
The mechanism by which this compound exerts its biological effects is believed to involve interference with nucleic acid synthesis and disruption of cellular membrane integrity in microbial cells. The presence of halogen atoms enhances lipophilicity, allowing better penetration through microbial membranes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of quinoline compounds indicates that the positioning and type of halogen substituents significantly influence biological activity. In particular:
- Bromine at Position 6 : Enhances antifungal potency.
- Chlorine at Position 2 : Contributes to overall antimicrobial efficacy.
Properties
IUPAC Name |
6-bromo-2-chloro-3-(chloromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2N/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFHBEBSACQCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588976 | |
Record name | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-77-5 | |
Record name | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948290-77-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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